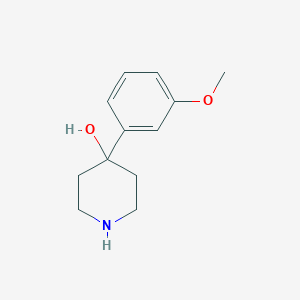
4-Acetyl-3-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-methylcyclohex-2-en-1-one, commonly known as AMCH, is a cyclic ketone that has gained significant interest in scientific research in recent years due to its unique chemical properties and potential applications in various fields. This compound is a yellowish liquid with a distinct odor and is commonly used as a flavoring agent in food and beverage industries. However, its potential as a research tool has been explored in recent years, and several studies have been conducted to understand its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of AMCH is not well understood, but it is believed to act as a reactive electrophile due to the presence of a carbonyl group and an alpha, beta-unsaturated system in its chemical structure. This reactivity makes AMCH a useful tool for studying the mechanism of various chemical reactions, including nucleophilic addition, Michael addition, and Diels-Alder reactions.
Biochemische Und Physiologische Effekte
AMCH has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In a study conducted on human breast cancer cells, AMCH was found to induce cell death by activating the intrinsic apoptotic pathway. AMCH has also been reported to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
AMCH has several advantages as a research tool, including its unique chemical structure, reactivity, and availability. It is relatively easy to synthesize and can be obtained in high purity and yield. However, its potential as a research tool is limited by its potential toxicity and the lack of information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on AMCH, including the synthesis of novel compounds with potential biological activities, the exploration of its mechanism of action, and the development of new synthetic methods for its production. Additionally, the potential applications of AMCH in the food and beverage industry should also be explored further.
Synthesemethoden
The synthesis of AMCH can be achieved through several methods, including the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst. This method results in the production of AMCH with high purity and yield. Other methods, such as the oxidation of 4-isopropylcyclohexanol and the cyclization of 4-isopropylphenylacetic acid, have also been reported for the synthesis of AMCH.
Wissenschaftliche Forschungsanwendungen
AMCH has been widely used in scientific research as a model compound for studying the chemical and physical properties of cyclic ketones. Its unique chemical structure and reactivity have made it a useful tool for exploring the mechanism of various chemical reactions, including the Diels-Alder reaction, Michael addition, and oxidation reactions. AMCH has also been used as a starting material for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.
Eigenschaften
CAS-Nummer |
194808-25-8 |
|---|---|
Produktname |
4-Acetyl-3-methylcyclohex-2-en-1-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
Kanonische SMILES |
CC1=CC(=O)CCC1C(=O)C |
Synonyme |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






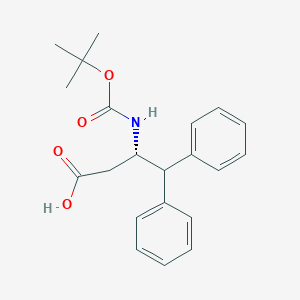


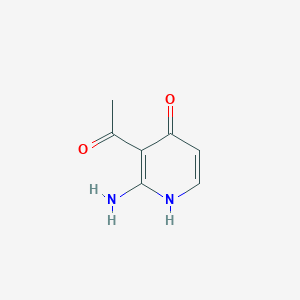
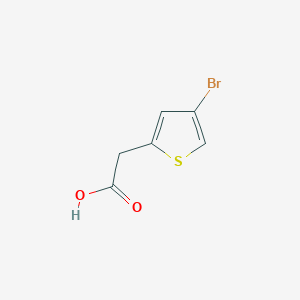
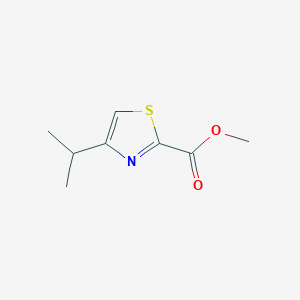
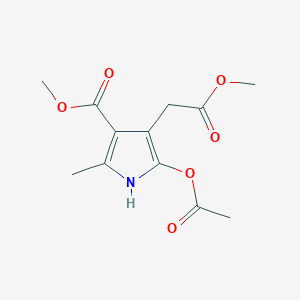
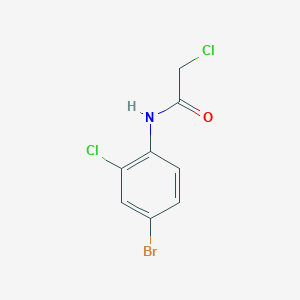
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
